molecular formula C6H6FNO2S B3032696 Benzenesulfonyl fluoride, 3-amino- CAS No. 368-50-3

Benzenesulfonyl fluoride, 3-amino-

Cat. No. B3032696
CAS RN: 368-50-3
M. Wt: 175.18 g/mol
InChI Key: PLSYVJDMJWGODG-UHFFFAOYSA-N
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Description

Synthesis of B/Si Bidentate Lewis Acids

The first paper discusses the synthesis of o-(Fluorosilyl)(dimesitylboryl)benzenes, which are colorless crystals created by reacting fluorodimesitylborane with o-(fluorodimethylsilyl)phenyllithium and o-(fluorodiphenylsilyl)phenyllithium. These compounds act as B/Si bidentate Lewis acids and demonstrate an efficient capture of fluoride ions from potassium fluoride. The structures of these compounds were characterized using X-ray crystal structure analysis and multinuclear NMR spectroscopy, providing insights into their molecular structure and potential reactivity with fluoride ions .

Superacid Synthesized Tertiary Benzenesulfonamides

The second paper presents the synthesis of tertiary substituted (fluorinated) benzenesulfonamides in superacid HF/SbF5. These compounds were tested as inhibitors of human carbonic anhydrases, particularly showing strong selectivity toward tumor-associated hCA IX. This suggests a new mechanism of action for sulfonamide-based inhibition, which could be relevant for the development of targeted cancer therapies .

Sterically Hindered Isomeric Forms of Benzenesulfonyl Chloride

In the third paper, two new isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and structurally characterized by X-ray single crystal diffraction. The study provides detailed molecular and electronic structures of these isomers, as well as kinetic investigations of their substitution reactions in aqueous solutions. The findings contribute to the understanding of the steric effects on the reactivity and stability of such compounds .

Domino Process for Benzyne Preparation

The fourth paper describes a domino process for the preparation of benzyne, using nonafluorobutanesulfonyl fluoride (NfF) to activate o-(trimethylsilyl)phenols. This process involves the nonaflation of the phenolic hydroxyl group followed by the attack of the produced fluoride ion on the trimethylsilyl group, leading to the generation of benzyne. The benzyne then undergoes various reactions to yield polysubstituted benzenes, indicating a method for synthesizing complex benzene derivatives .

Scientific Research Applications

Electrofluorination Mechanisms

A study on the electrofluorination of organic compounds in anhydrous HF shed light on the mechanism which could be relevant to understanding the reactivity of "3-amino-benzenesulfonyl fluoride" in various chemical syntheses. This process could be crucial for industrial applications where fluorinated compounds are desired for their unique properties, such as increased stability or bioactivity (Gambaretto et al., 1982).

Fluorine in Drug Design

Fluorine's role in enhancing the physicochemical properties of pharmaceuticals is well-documented. The incorporation of fluorine atoms into drug molecules, similar to "3-amino-benzenesulfonyl fluoride," can influence their metabolic stability, distribution, and overall efficacy. This highlights the potential application of fluorinated compounds in the development of new medications (Johnson et al., 2020).

Fluorine in Protein Design

The use of highly fluorinated analogs of hydrophobic amino acids in protein design offers a glimpse into the potential biomedical applications of "3-amino-benzenesulfonyl fluoride." Fluorination can enhance protein stability against chemical and thermal denaturation, suggesting that similar compounds might find use in designing more stable biologics (Buer & Marsh, 2012).

Energy Harvesting Applications

Research on 2D MXenes for enhanced cation intercalation in energy harvesting applications indicates the broader scope of fluorinated compounds in material science. The surface terminations with fluorine, as in "3-amino-benzenesulfonyl fluoride," can add hydrophilicity and enhance electrochemical properties of materials, making them suitable for use in energy storage technologies (Hemanth & Kandasubramanian, 2020).

Safety and Hazards

“Benzenesulfonyl fluoride, 3-amino-” is classified as a combustible liquid. It is harmful if swallowed or in contact with skin and is toxic if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of “Benzenesulfonyl fluoride, 3-amino-” research could involve further exploration of its utility in the realms of biology, pharmaceuticals, and functional molecules . More research is needed to understand its degradation pathways and its effect on the active protein, which may raise safety concerns of the drug product .

Mechanism of Action

3-Aminobenzenesulfonyl fluoride, also known as Metanilyl fluoride or Benzenesulfonyl fluoride, 3-amino-, is a chemical compound with the empirical formula C6H6FNO2S . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

It is known that fluoride can mediate apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways

Pharmacokinetics

It is known that fluoride forms hf in water, which diffuses across cell membranes more easily than fluoride ion . This property could potentially impact the bioavailability of 3-Aminobenzenesulfonyl fluoride.

Result of Action

It is known that high and chronic exposure to fluoride can cause cellular apoptosis , but the specific effects of 3-Aminobenzenesulfonyl fluoride require further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Aminobenzenesulfonyl fluoride. Factors such as pH can play an important role in the absorption, distribution, and excretion of fluoride . .

properties

IUPAC Name

3-aminobenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSYVJDMJWGODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190269
Record name Benzenesulfonyl fluoride, 3-amino-
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Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonyl fluoride, 3-amino-

CAS RN

368-50-3
Record name 3-Aminobenzenesulfonyl fluoride
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Record name Metanilyl fluoride
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Record name Metanilyl fluoride
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Record name Benzenesulfonyl fluoride, 3-amino-
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Record name 3-aminobenzene-1-sulfonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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